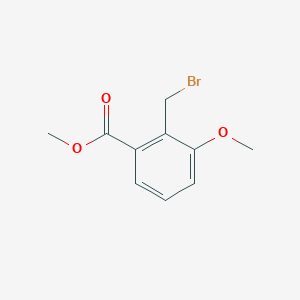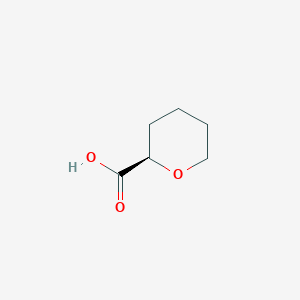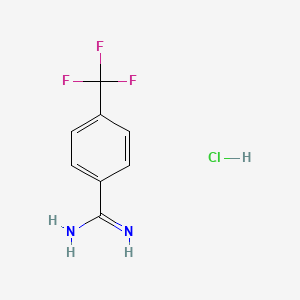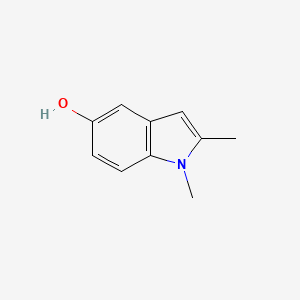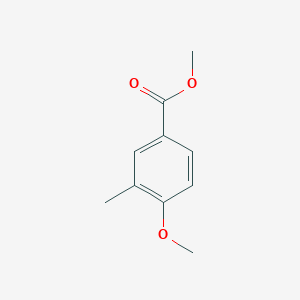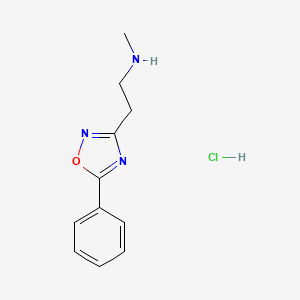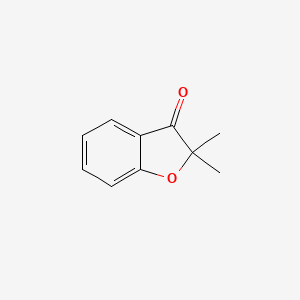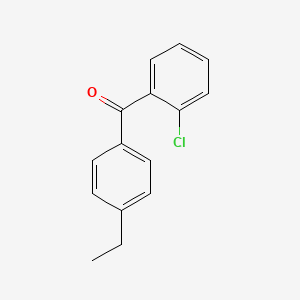
Gluten Exorphin B5
Overview
Description
Gluten exorphin B5 (GE-B5) is an opioid peptide derived from the enzymatic digestion of wheat gluten. It is one of several peptides that have been isolated and characterized, with a structure corresponding to [Trp4,Leu5]enkephalin, indicating its potent opioid activity. Among the gluten exorphins, B5 has shown the most potent activity in assays, with low IC50 values, suggesting a strong affinity for opioid receptors .
Synthesis Analysis
The synthesis of this compound occurs naturally during the digestion of wheat gluten. It is released in the gastrointestinal tract after the ingestion of wheat gluten, as demonstrated by the detection of high levels of gluten exorphin A5 immunoreactive materials in the pepsin-pancreatic elastase digest. The sequence of this compound is found multiple times in the primary structure of high molecular weight glutenin, and specific regions from which it is released by the action of pancreatic elastase have been identified .
Molecular Structure Analysis
This compound has a molecular structure that is highly specific for opioid receptors, particularly δ-receptors. Its structure is similar to that of enkephalins, which are well-known opioid peptides in the body. The presence of the amino acids tryptophan and leucine at positions 4 and 5, respectively, is crucial for its opioid activity, as indicated by its potent activity in comparison to other gluten exorphins .
Chemical Reactions Analysis
The chemical reactions involving this compound primarily relate to its interaction with opioid receptors. It has been shown to stimulate prolactin secretion through opioid receptors located outside the blood-brain barrier, indicating that it can modify brain neurotransmitter release without crossing the barrier. This effect is abolished by naloxone, an opioid receptor antagonist, confirming the opioid nature of this compound's activity .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of this compound are not detailed in the provided papers, its solubility and stability can be inferred from the methods used for its detection and quantification. For instance, liquid chromatography-mass spectrometry (LC-MS) assays have been developed for its quantification in cerebrospinal fluid, indicating that it is amenable to standard peptide detection techniques and that it has a stability profile that requires consideration of degradation over time, which can be mitigated by the use of protease inhibitors .
Relevant Case Studies
Several studies have investigated the physiological effects of this compound. For example, it has been shown to potentiate the postprandial plasma insulin level in rats, suggesting a role in modulating pancreatic endocrine function . Additionally, this compound has been shown to stimulate prolactin secretion, an effect that is mediated through opioid receptors and does not require the peptide to cross the blood-brain barrier . Furthermore, this compound has been detected in human blood after the consumption of a meal, indicating that it enters the systemic circulation in humans .
Scientific Research Applications
Understanding Gluten Exorphin B5 and Its Impact on Behavior
Research has explored the behavioral effects of food-derived opioid-like peptides, including those derived from wheat gluten, on rodents to understand their implications for schizophrenia and other behavioral conditions. Although the focus has been broader, encompassing peptides from various sources like casein and spinach, there is a notable gap in studies specifically targeting gluten-derived peptides like this compound. The existing study suggests that these peptides can affect behavior, hinting at the potential influence of dietary peptides on human behavior, especially in individuals with gluten sensitivity or schizophrenia. This highlights the necessity for further research to directly study the effects of gluten-derived peptides on behavior using diverse behavioral tests (Lister et al., 2015).
Gluten's Complex Role in Celiac Disease and Gluten Sensitivity
Gluten, a complex mixture of proteins found in wheat, rye, barley, and oats, has been implicated in several disorders, including celiac disease (CD). CD is a gluten-sensitive enteropathy that develops in genetically susceptible individuals, leading to an autoimmune response. Studies have focused on the pathogenesis, clinical manifestations, diagnosis, and management of CD, emphasizing the need for a gluten-free diet as the primary treatment. Recent advances in understanding CD's genetic and immunological aspects suggest potential for novel therapeutic approaches beyond dietary interventions (Biesiekierski, 2017; Armstrong et al., 2009; Abadie et al., 2011; Moore et al., 2011; Jones et al., 2006).
The Role of Probiotics in Gluten-Related Disorders
Emerging research suggests that specific gut microbiota and probiotics could benefit individuals with gluten-related conditions, such as CD. Probiotics have shown potential in detoxifying gluten peptides, strengthening the intestinal epithelial barrier, and regulating immunity. These findings indicate that probiotics, possibly in conjunction with a gluten-free diet, may offer a promising avenue for treating or preventing CD and other gluten-related disorders (Olivares et al., 2021).
Dietary Interventions and Nutritional Considerations
The only accepted treatment for celiac disease is a strict gluten-free diet. However, this dietary intervention presents challenges, including nutritional deficiencies and the risk of obesity. Research emphasizes the importance of monitoring nutritional status and compliance in individuals on a gluten-free diet to manage and prevent complications associated with celiac disease effectively. Nutritional therapy focuses on eliminating gluten-containing grains while addressing potential deficiencies in B vitamins, calcium, vitamin D, iron, zinc, magnesium, and fiber (Kupper, 2005).
Mechanism of Action
Target of Action
Gluten Exorphin B5 is an exogenous opioid peptide derived from wheat gluten . It primarily targets the δ-opioid receptor , a type of opioid receptor in the nervous system that plays a significant role in pain regulation, immune response, mood, and other physiological processes .
Mode of Action
Upon ingestion of wheat gluten, this compound is released and interacts with its primary target, the δ-opioid receptor . This interaction triggers a cascade of biochemical reactions that result in various physiological effects. The compound exhibits a high affinity for the δ-opioid receptor, which means it can bind to this receptor very effectively .
Biochemical Pathways
The interaction of this compound with the δ-opioid receptor affects several biochemical pathways. It plays a role in prolactin secretion, modification of brain neurotransmitter secretion, hormonal and gastrointestinal functions . These peptides work as external regulators for gastrointestinal movement and hormonal release .
Pharmacokinetics
The pharmacokinetics of this compound, like its absorption, distribution, metabolism, and excretion (ADME), are still under investigation. It’s known that these peptides are released in the gastrointestinal tracts after ingestion of wheat gluten . The breakdown of gliadin, a polymer of wheat proteins, creates amino acids that stop the gluten epitopes from entering the immune system to activate inflammatory reactions .
Result of Action
The binding of this compound to the δ-opioid receptor results in a range of molecular and cellular effects. It increases postprandial plasma insulin levels in rats , suggesting a role in glucose metabolism. Moreover, these peptides have a role in modulating pain senses, observable behavior, learning, and memory processes in animal models .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other dietary components and the individual’s overall health status can impact the compound’s action, efficacy, and stability. Furthermore, individuals with celiac disease release gluten exorphins as part of the allergic immune response . Due to the weakening of intestinal walls caused by celiac disease, some of these gluten exorphins can make their way through the lining of the intestines and are then absorbed into the bloodstream .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N6O7/c1-17(2)11-25(30(42)43)36-29(41)24(13-19-14-32-23-6-4-3-5-21(19)23)35-27(39)16-33-26(38)15-34-28(40)22(31)12-18-7-9-20(37)10-8-18/h3-10,14,17,22,24-25,32,37H,11-13,15-16,31H2,1-2H3,(H,33,38)(H,34,40)(H,35,39)(H,36,41)(H,42,43)/t22-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDBWDFQAZNDLP-HVCNVCAESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Gluten Exorphin B5 and how does it exert its effects?
A1: this compound (Tyr-Gly-Gly-Trp-Leu) is an opioid peptide derived from the enzymatic digestion of wheat gluten. [, ] It primarily exerts its effects by stimulating prolactin secretion. Research suggests this action is mediated through opioid receptors located outside the blood-brain barrier. [, ]
Q2: What is the structural difference between Gluten Exorphin B4 and B5, and how does it impact their activity?
A2: Gluten Exorphin B4 (Tyr-Gly-Gly-Trp) shares an identical N-terminal sequence with this compound (Tyr-Gly-Gly-Trp-Leu) but lacks the carboxy-terminal leucine. [, ] Studies in male rats demonstrate that while this compound effectively stimulates prolactin release, Gluten Exorphin B4 does not, even at higher doses. [, ] This suggests the presence of the leucine residue is crucial for the prolactin-stimulating activity of this compound. [, ]
Q3: Has this compound been studied in other species besides rats?
A3: Yes, beyond studies in rats, the impact of chemically synthesized this compound on chicken lymphocyte immune activity has been investigated in vitro. [] Results indicate that this compound can significantly enhance cell proliferation and increase IL-4 mRNA levels in chicken peripheral blood mononuclear cells. []
Q4: Are there any analytical methods available to measure this compound levels?
A4: Yes, a liquid chromatography-mass spectrometry assay has been developed for quantifying this compound in cerebrospinal fluid. [] This analytical advancement allows for more precise measurement and monitoring of this compound levels in research settings.
Q5: How does this compound reach its site of action after ingestion?
A5: While the exact mechanisms of absorption, distribution, metabolism, and excretion (ADME) of this compound require further investigation, research shows that intravenous administration of this compound effectively stimulates prolactin secretion in rats. [] This suggests the peptide can enter the bloodstream and reach its target sites. Further research is needed to fully elucidate the pharmacokinetic properties of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




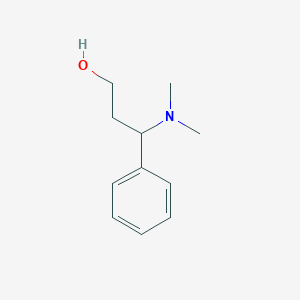


![6-Methylthieno[2,3-b]pyridin-4-amine](/img/structure/B1353876.png)
